molecular formula C17H15NO3 B2942918 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile CAS No. 443123-51-1

2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile

Cat. No.: B2942918
CAS No.: 443123-51-1
M. Wt: 281.311
InChI Key: HOKPDHFOLUWOOL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-[(2-Ethoxy-4-carboxyphenoxy)methyl]benzonitrile.

    Reduction: 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzylamine.

    Substitution: 2-[(2-Substituted-4-formylphenoxy)methyl]benzonitrile.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The formyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2-ethoxy-4-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-17-9-13(11-19)7-8-16(17)21-12-15-6-4-3-5-14(15)10-18/h3-9,11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKPDHFOLUWOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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